molecular formula C16H26Cl2N2O B2800656 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 2138180-89-7

4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2800656
CAS No.: 2138180-89-7
M. Wt: 333.3
InChI Key: SSCJBCMANANQTB-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves multiple steps, starting with the formation of a suitable precursor molecule. One common approach is the cyclization of a diamine with a suitable benzyl halide under controlled conditions. The reaction conditions often require the use of a strong base and a solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions often use alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of treatments for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but may differ in the substituents attached to the ring.

  • Benzylamine derivatives: These compounds contain a benzyl group attached to an amine, similar to the structure of 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride.

Uniqueness: this compound is unique due to its specific combination of functional groups and the presence of the spirocyclic structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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Biological Activity

4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a compound belonging to the diazaspiro family, which has garnered interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential based on recent research findings.

  • Molecular Formula: C₁₆H₂₆Cl₂N₂O
  • Molecular Weight: 333.3 g/mol
  • CAS Number: 2138180-89-7
  • Structure: The compound features a spirocyclic structure that includes a 1-oxa and two nitrogen atoms within its framework, contributing to its unique biological properties.

Research indicates that compounds in the diazaspiro class exhibit various biological activities, including:

  • Inhibition of Soluble Epoxide Hydrolase (sEH): Compounds similar to 4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent sEH inhibitors. This enzymatic inhibition can lead to beneficial effects in treating conditions such as chronic kidney disease by lowering serum creatinine levels in animal models .
  • GABA Receptor Antagonism: Some derivatives of diazaspiro compounds have shown activity as competitive antagonists at GABA_A receptors, which are critical in modulating neurotransmission and have implications in treating anxiety and inflammatory responses .

Therapeutic Applications

The biological activities of this compound suggest potential applications in various therapeutic areas:

  • Pain Management: Due to its influence on pain signaling pathways.
  • Obesity Treatment: Its role in metabolic regulation could be beneficial for obesity management .
  • Psychiatric Disorders: The modulation of GABA_A receptors indicates potential use in treating anxiety disorders .

Study 1: sEH Inhibition

In a study focused on the pharmacological effects of diazaspiro compounds, it was demonstrated that certain derivatives exhibited significant inhibition of sEH, leading to improved renal function in a rat model of glomerulonephritis. The compound's oral bioavailability was confirmed, making it a candidate for further clinical exploration .

CompoundDose (mg/kg)Effect on Serum Creatinine
Compound 1930Decreased

Study 2: GABA_A Receptor Activity

Another study evaluated the antagonistic effects on GABA_A receptors using various diazaspiro derivatives. The results indicated that these compounds could influence T cell responses and macrophage activity, which are crucial for immune responses .

CompoundGABA_A Binding Affinity (Ki)
Compound A5.83 ± 0.04 μM
Compound B6.16 ± 0.08 μM

Properties

IUPAC Name

4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c1-14-11-18(12-15-5-3-2-4-6-15)13-16(19-14)7-9-17-10-8-16;;/h2-6,14,17H,7-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCJBCMANANQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCNCC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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